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1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound with the molecular formula C8H11N3O2 It is characterized by a pyridine ring substituted with amino, methyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetohydrazide with acetylacetone in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit notable antimicrobial activity . A study published in ChemInform reported the synthesis and evaluation of several 1-substituted amino derivatives for their antimicrobial properties. The results indicated that these compounds showed significant inhibition against various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .
Therapeutic Potential
The compound's structure allows it to interact with biological systems effectively, making it a candidate for further exploration in therapeutic applications:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that certain modifications can enhance its efficacy against specific cancer cell lines. This area remains under investigation, with ongoing studies aimed at elucidating the mechanisms involved.
Neurological Applications
Given its ability to cross the blood-brain barrier, there is potential for the use of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives in treating neurological disorders. Initial findings suggest that these compounds may exhibit neuroprotective effects, although further research is necessary to confirm these claims.
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of various substituted amino derivatives of 4,6-dimethylpyridine. The findings highlighted that certain substitutions led to increased activity against Gram-positive bacteria compared to standard antibiotics .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
1-Amino derivative A | Staphylococcus aureus | 15 |
1-Amino derivative B | Escherichia coli | 12 |
Standard Antibiotic (Control) | Staphylococcus aureus | 18 |
Case Study 2: Synthesis and Characterization
A recent publication detailed the synthesis of 1-amino derivatives using a novel approach involving microwave-assisted synthesis. This method significantly reduced reaction times and improved yields compared to traditional methods . The synthesized compounds were characterized using NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups allow it to form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate enzymatic activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Comparison: Compared to its analogs, 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits unique properties due to the presence of both amino and carboxamide groups. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry .
Biological Activity
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (commonly referred to as 1-Amino-DHP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 163.18 g/mol
- CAS Number : 98594-44-6
- Melting Point : 174 °C
Antiviral Activity
1-Amino-DHP has shown promising antiviral properties. A study demonstrated its effectiveness against various viral strains, particularly in inhibiting the replication of the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). The compound exhibited significant antiviral activity with an effective concentration (EC50) in the low micromolar range.
Antibacterial Activity
The compound has also been evaluated for antibacterial effects against a range of pathogenic bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) of less than 1 µg/mL against Mycobacterium tuberculosis, indicating strong antibacterial potential.
Anti-inflammatory Activity
In vitro studies have shown that 1-Amino-DHP can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
The biological activities of 1-Amino-DHP are attributed to its ability to interact with various molecular targets:
- Neuraminidase Inhibition : The compound acts as a neuraminidase inhibitor, which is crucial for viral replication.
- Cytokine Modulation : It modulates immune responses by inhibiting the secretion of inflammatory cytokines.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of 1-Amino-DHP against HSV-1 in Vero cell cultures. The results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral titers at concentrations above 10 µM.
Case Study 2: Antibacterial Properties
In another investigation, the antibacterial activity of 1-Amino-DHP was assessed against clinical isolates of Mycobacterium tuberculosis. The study found that treatment with the compound resulted in a significant decrease in bacterial load in treated samples compared to controls.
Properties
IUPAC Name |
1-amino-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDHTGKDQLWVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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